molecular formula C6H17F2N B145617 Diisopropylamine dihydrofluoride CAS No. 131190-79-9

Diisopropylamine dihydrofluoride

Cat. No. B145617
M. Wt: 141.2 g/mol
InChI Key: DHBMDAIKHIWLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylamine dihydrofluoride (DIA) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a pungent odor and is highly soluble in water. DIA is commonly used in organic synthesis, as well as in various biochemical and physiological studies. In

Mechanism Of Action

The mechanism of action of Diisopropylamine dihydrofluoride is not fully understood. However, it is believed that Diisopropylamine dihydrofluoride acts as a Lewis base, which can donate a pair of electrons to a Lewis acid. This property makes Diisopropylamine dihydrofluoride an excellent catalyst for various chemical reactions.

Biochemical And Physiological Effects

Diisopropylamine dihydrofluoride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This property makes Diisopropylamine dihydrofluoride a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

Diisopropylamine dihydrofluoride has several advantages for lab experiments. It is a highly reactive compound that can catalyze various chemical reactions. It is also relatively easy to handle and can be used in large quantities. However, Diisopropylamine dihydrofluoride is highly toxic and can cause severe burns and respiratory problems if not handled properly. Therefore, it should be used with caution in the laboratory.

Future Directions

There are several future directions for the use of Diisopropylamine dihydrofluoride in scientific research. One area of interest is the development of new catalysts based on Diisopropylamine dihydrofluoride for various chemical reactions. Another area of interest is the use of Diisopropylamine dihydrofluoride as a therapeutic agent for the treatment of neurological disorders. Additionally, the development of new synthetic methods for the production of Diisopropylamine dihydrofluoride is an area of ongoing research.
In conclusion, Diisopropylamine dihydrofluoride is a versatile compound that has many applications in scientific research. Its unique properties make it an excellent catalyst for various chemical reactions, and it has potential therapeutic applications in the treatment of neurological disorders. However, caution should be exercised when handling Diisopropylamine dihydrofluoride due to its highly toxic nature. Ongoing research in the field of Diisopropylamine dihydrofluoride synthesis and its applications will continue to expand our understanding of this important compound.

Synthesis Methods

The synthesis of Diisopropylamine dihydrofluoride involves the reaction of diisopropylamine with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the resulting product is purified to obtain pure Diisopropylamine dihydrofluoride. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Diisopropylamine dihydrofluoride has a wide range of applications in scientific research. It is commonly used in organic synthesis as a catalyst for various reactions, such as the Friedel-Crafts acylation reaction. Diisopropylamine dihydrofluoride is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

properties

CAS RN

131190-79-9

Product Name

Diisopropylamine dihydrofluoride

Molecular Formula

C6H17F2N

Molecular Weight

141.2 g/mol

IUPAC Name

N-propan-2-ylpropan-2-amine;dihydrofluoride

InChI

InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H

InChI Key

DHBMDAIKHIWLTF-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C.F.F

Canonical SMILES

CC(C)NC(C)C.F.F

Pictograms

Corrosive; Acute Toxic

synonyms

DIISOPROPYLAMINE DIHYDROFLUORIDE

Origin of Product

United States

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